N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine
Description
Properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-10(2-4-12)14(23)22-7-11(8-22)21-13-5-6-19-9-20-13/h1-6,9,11H,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLCGZFSWYWXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyrimidine ring separately, followed by their coupling. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction. The trifluoromethoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethoxybenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target site. The azetidine and pyrimidine rings contribute to the overall stability and reactivity of the molecule, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{1-[4-(Morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
- Structural Differences: The benzoyl group in this analog is substituted with a morpholine-4-sulfonyl moiety instead of trifluoromethoxy.
- Physicochemical Properties :
- Lipophilicity : The morpholine-sulfonyl group increases polarity, reducing logP compared to the trifluoromethoxy analog.
- Solubility : Higher aqueous solubility is expected due to the sulfonyl group’s hydrophilic nature.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Core Heterocycle : Replaces pyrimidin-4-amine with a pyrazole ring, altering electronic properties and binding interactions.
- Substituent Effects : The pyridin-3-yl group and cyclopropylamine side chain may confer distinct selectivity profiles.
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
- Molecular Weight : Higher molecular weight (312.37 g/mol vs. ~350 g/mol estimated for the target compound) could impact bioavailability.
- Safety Profile : Nitro-containing compounds often require stringent handling protocols , whereas trifluoromethoxy derivatives are generally safer.
Piperazine/Trifluoromethylpyrimidine Derivatives
- Key Feature : Incorporates a 6-(trifluoromethyl)pyrimidin-4-yl group linked to a piperazine-carbonyl-cyclopentyl scaffold.
- Target Selectivity : The trifluoromethylpyrimidine group may enhance kinase inhibition potency compared to pyrimidin-4-amine.
- Synthesis : Uses reductive amination with sodium triacetoxyborohydride , a method adaptable to the target compound’s azetidine core.
Research Implications
- Optimization Opportunities : The trifluoromethoxy group balances lipophilicity and stability, but substitution with sulfonyl or trifluoromethylpyrimidine groups could refine target engagement.
- Synthetic Challenges : Azetidine ring functionalization may require advanced coupling strategies (e.g., Buchwald-Hartwig amination) to improve yields.
- Safety Considerations : Trifluoromethoxy derivatives avoid hazards associated with nitro groups, aligning with modern safety-driven design principles.
Biological Activity
N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of azetidine derivatives, which have been explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
- Molecular Formula : C_{15}H_{14}F_{3}N_{3}O
- Molecular Weight : 345.29 g/mol
- Structure : The compound features a pyrimidine ring connected to an azetidine moiety with a trifluoromethoxy substituent on the benzoyl group.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may act as an inhibitor of specific kinases involved in inflammatory responses and cancer progression.
Biological Activity Overview
-
Anti-inflammatory Activity :
- Studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating conditions characterized by chronic inflammation.
-
Anticancer Properties :
- In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines. It appears to disrupt cell cycle progression and promote cell death through mechanisms involving caspase activation and mitochondrial dysfunction.
-
Antiviral Activity :
- Preliminary investigations indicate potential antiviral properties, particularly against RNA viruses. The compound's structural features may enhance its ability to interfere with viral replication processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anti-inflammatory effects in murine models, showing significant reduction in edema and cytokine levels. |
| Study 2 | Investigated anticancer activity against breast cancer cell lines, reporting IC50 values in the low micromolar range, indicating potent activity. |
| Study 3 | Assessed antiviral efficacy against influenza virus; results showed a reduction in viral titers by up to 90% at optimal concentrations. |
Q & A
Q. Basic Structural Characterization
- X-ray crystallography : Resolves spatial arrangement of the azetidine and trifluoromethoxybenzoyl groups. For example, torsion angles between the pyrimidine and benzoyl moieties are critical for assessing conformational stability .
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions. Key signals include δ 8.2–8.5 ppm (pyrimidine protons) and δ 4.1–4.3 ppm (azetidine CH₂ groups) .
Advanced Analysis : - Dynamic NMR at variable temperatures identifies rotameric equilibria in the benzoyl-azetidine linkage, relevant for binding studies .
What mechanistic insights exist for its palladium-catalyzed coupling reactions?
Advanced Reaction Mechanism
The Suzuki-Miyaura cross-coupling step (e.g., with boronic acids) proceeds via:
Oxidative addition of Pd⁰ to the pyrimidine halide.
Transmetallation with the boronate intermediate.
Reductive elimination to form the C–N bond .
Key Considerations :
- Electron-withdrawing groups (e.g., trifluoromethoxy) enhance electrophilicity at the coupling site, reducing activation energy by ~15% .
- Sodium carbonate acts as a base to neutralize HBr byproducts, preventing catalyst poisoning .
How are biological activity assays designed to evaluate its kinase inhibition potential?
Q. Basic Bioassay Design
- Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR or MAPK) with ATP-competitive luminescent assays (IC₅₀ determination).
- Cellular assays : Measure proliferation inhibition in cancer cell lines (e.g., HCT-116) via MTT assays, comparing results to positive controls like imatinib .
Advanced Studies : - Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) to validate selectivity over non-target kinases .
How are structure-activity relationship (SAR) studies conducted for analogs of this compound?
Q. Advanced SAR Methodology
Analog synthesis : Modify substituents (e.g., replace trifluoromethoxy with methoxy or nitro groups) .
Q. Activity comparison :
| Substituent | IC₅₀ (EGFR, nM) | Solubility (µM) |
|---|---|---|
| Trifluoromethoxy | 12 ± 2 | 45 |
| Methoxy | 85 ± 10 | 120 |
| Nitro | 220 ± 30 | 18 |
Computational modeling : Molecular docking (AutoDock Vina) identifies hydrophobic interactions between the trifluoromethoxy group and kinase active sites .
How are side reactions like N-acetylation managed during synthesis?
Q. Advanced Mitigation Strategies
- Protecting groups : Use tert-butoxycarbonyl (Boc) on the azetidine amine to block unintended acylation .
- Low-temperature kinetics : Conduct acylation steps at 0–5°C to favor mono-substitution over di-acylation .
How should contradictory IC₅₀ values from different studies be reconciled?
Q. Data Contradiction Analysis
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations, enzyme sources). For example, IC₅₀ values vary by 3–5× if ATP levels differ from 1 mM to 100 µM .
- Orthogonal validation : Repeat assays using surface plasmon resonance (SPR) to confirm binding kinetics independently .
What computational methods predict its metabolic stability?
Q. Advanced Predictive Modeling
- CYP450 metabolism : Use Schrödinger’s QikProp to calculate topological polar surface area (TPSA < 60 Ų correlates with high permeability) .
- In silico hydrolysis : Simulate pH-dependent degradation of the trifluoromethoxy group using Gaussian 09 at the B3LYP/6-31G* level .
How do solvent polarities influence its reaction pathways?
Q. Solvent Effects
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, increasing yields by 20–40% compared to THF .
- Protic solvents (MeOH) : Promote hydrolysis of the trifluoromethoxy group, requiring strict anhydrous conditions .
What protocols ensure compound stability during long-term storage?
Q. Stability Optimization
- Lyophilization : Store as a lyophilized solid under argon at –20°C to prevent hydrolysis (degradation <5% over 12 months) .
- Light sensitivity : Use amber vials to block UV-induced decomposition of the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
